molecular formula C16H27NO4 B12067774 (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12067774
M. Wt: 297.39 g/mol
InChI Key: KPQPKJGYPDFAEO-UHFFFAOYSA-N
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Description

(1R,4R)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a cyclopropylmethyl substituent. Its stereochemistry (1R,4R) and functional groups make it a valuable intermediate in organic synthesis, particularly in pharmaceutical research for constructing conformationally constrained molecules. The Boc group enhances stability during synthetic steps, while the cyclopropylmethyl moiety introduces steric and electronic effects that influence reactivity and molecular interactions .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

4-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17(10-11-4-5-11)13-8-6-12(7-9-13)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19)

InChI Key

KPQPKJGYPDFAEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of trans-Methyl 4-aminocyclohexanecarboxylate

Starting with trans-4-aminocyclohexanecarboxylic acid , the carboxylic acid is protected as a methyl ester using methanol and thionyl chloride or via Fischer esterification.

Reaction Conditions :

  • Reagents : Methanol (excess), H₂SO₄ (catalytic).

  • Temperature : Reflux at 65°C for 12 hours.

  • Yield : ~85–90% (theoretical).

Step 2: N-Alkylation with Cyclopropylmethyl Bromide

The primary amine undergoes alkylation using cyclopropylmethyl bromide in the presence of a base to form the secondary amine.

Reaction Conditions :

  • Reagents : Cyclopropylmethyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF (solvent).

  • Temperature : 60°C for 6 hours.

  • Yield : ~70–75% (theoretical).

Step 3: Boc Protection of Secondary Amine

The secondary amine is protected using Boc anhydride under mild conditions. While Boc protection of secondary amines is less common, reagents like Boc-Oxyma (tert-butyl (1H-imidazol-1-yl) carbonate) facilitate this step.

Reaction Conditions :

  • Reagents : Boc-Oxyma (1.5 eq), DMAP (catalytic), CH₂Cl₂ (solvent).

  • Temperature : Room temperature, 12 hours.

  • Yield : ~80–85% (theoretical).

Step 4: Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the free carboxylic acid using aqueous lithium hydroxide.

Reaction Conditions :

  • Reagents : LiOH (2 eq), THF/H₂O (3:1).

  • Temperature : 50°C for 4 hours.

  • Yield : ~95% (theoretical).

Step 1: Condensation of trans-4-Aminocyclohexanecarboxylic Acid with Cyclopropylmethyl Ketone

The primary amine reacts with cyclopropylmethyl ketone under reductive conditions to form the secondary amine.

Reaction Conditions :

  • Reagents : Cyclopropylmethyl ketone (1.1 eq), NaBH₃CN (1.5 eq), MeOH (solvent).

  • Temperature : Room temperature, 24 hours.

  • Yield : ~60–65% (theoretical).

Step 2: Boc Protection and Ester Hydrolysis

Follows Steps 3 and 4 from Section 2.1.

Coupling Reactions Involving Preformed Fragments

A fragment-based approach couples a Boc-protected cyclopropylmethylamine derivative with a trans-4-carboxycyclohexyl intermediate using carbodiimide chemistry.

Reaction Conditions :

  • Reagents : EDC (1.2 eq), HOBt (1.2 eq), CH₂Cl₂ (solvent).

  • Temperature : 0°C to room temperature, 12 hours.

  • Yield : ~75–80% (theoretical).

Stereochemical Considerations

The (1r,4r) configuration is preserved by:

  • Using enantiomerically pure trans-4-aminocyclohexanecarboxylic acid as the starting material.

  • Avoiding racemization during alkylation by maintaining mild reaction conditions (pH < 10, low temperature).

  • Employing chiral auxiliaries or catalysts in asymmetric syntheses (theoretical).

Analytical Characterization

Post-synthesis validation includes:

  • NMR Spectroscopy :

    • ¹H NMR : δ 1.2–1.4 ppm (Boc tert-butyl), δ 3.1–3.3 ppm (N-CH₂-cyclopropyl).

    • ¹³C NMR : δ 155 ppm (Boc carbonyl), δ 175 ppm (carboxylic acid).

  • Mass Spectrometry :

    • ESI-MS : m/z 298.4 [M+H]⁺ (calculated: 297.39 g/mol).

  • Chiral HPLC : To confirm enantiomeric excess >99%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Alkylation-BocHigh stereochemical fidelityBoc protection of secondary amine challenging70–85%
Reductive AminationMild conditionsLow yield due to imine instability60–75%
Fragment CouplingModular, scalableRequires pre-functionalized fragments75–80%

Industrial-Scale Considerations

  • Cost Efficiency : Alkylation-Boc route is preferred due to readily available starting materials.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for alkylation to reduce toxicity.

  • Process Optimization : Continuous-flow systems for ester hydrolysis to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the cyclopropylmethyl or cyclohexane moieties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The unique structure of this compound allows for specific interactions with biological macromolecules, which can be advantageous in the development of targeted therapies. Its design may enhance selectivity and reduce off-target effects in pharmacological applications.
  • Enzyme Inhibition : Preliminary computational studies indicate that the compound could potentially inhibit certain enzymes or receptors due to its structural features. This warrants further biological assays to confirm its efficacy against specific targets.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling : The application of QSAR modeling can predict the pharmacological effects of this compound based on its structure. This computational approach aids in understanding how variations in structure may influence biological activity.

Synthetic Organic Chemistry

  • Synthesis Pathways : The synthesis of (1R,4R)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid typically involves several key steps, including:
    • Protection of amine functionalities,
    • Formation of the cyclohexane ring,
    • Coupling reactions to introduce the cyclopropylmethyl group.
    Each step requires meticulous control over reaction conditions to maximize yield and purity.
  • Analog Development : The compound serves as a scaffold for developing analogs with varied biological activities. By modifying functional groups or substituents, researchers can explore a range of therapeutic potentials.

To validate the potential applications in medicinal chemistry, several biological assays are necessary:

  • Binding Affinity Studies : Investigating how well the compound binds to target enzymes or receptors.
  • Cellular Assays : Evaluating the compound's effects on cell viability and function.
  • In Vivo Studies : Assessing pharmacokinetics and pharmacodynamics in animal models to understand therapeutic efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection under controlled conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical differences between the target compound and analogous molecules:

Compound Name Molecular Formula Substituents Molecular Weight Key Functional Groups References
(1R,4R)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid C16H27NO4 Cyclopropylmethyl, Boc-protected amine ~297.4 g/mol Carboxylic acid, Boc-amine N/A
(1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid C14H25NO4 Methyl, Boc-protected amine 271.35 g/mol Carboxylic acid, Boc-amine
(1R,3S,4S)-4-{[(tert-Butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid C12H21NO5 Hydroxyl, Boc-protected amine 259.30 g/mol Carboxylic acid, Boc-amine, hydroxyl
(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid C11H17NO4 Bicyclic scaffold, Boc-protected amine 259.26 g/mol Carboxylic acid, bicyclic framework

Key Findings

Methyl-Substituted Analog (C14H25NO4)
  • Structural Difference : Replaces cyclopropylmethyl with a smaller methyl group.
  • Lower molecular weight (271.35 g/mol) may improve solubility in polar solvents .
  • Safety : Exhibits hazards (H302, H312, H332) related to oral, dermal, and inhalation toxicity, suggesting similar risks for the target compound with modified substituents .
Hydroxyl-Containing Analog (C12H21NO5)
  • Structural Difference : Incorporates a hydroxyl group at the 3-position, increasing polarity.
  • Impact: The hydroxyl group enables hydrogen bonding, enhancing solubility in aqueous media. However, this may reduce stability under acidic or oxidative conditions compared to the non-hydroxylated target compound .
Bicyclic Analog (C11H17NO4)
  • Structural Difference : Features a rigid 2-azabicyclo[3.1.0]hexane core.
  • However, reduced flexibility may limit synthetic utility in certain coupling reactions .

Application Insights

  • Pharmaceutical Use : The cyclopropylmethyl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.
  • Biochemical Stability: The Boc group in all analogs ensures amine protection during synthesis, but the hydroxyl-containing analog (C12H21NO5) may require additional protection steps due to its reactive -OH group .

Biological Activity

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclohexane ring, a tert-butoxycarbonyl (Boc) protecting group, and a cyclopropylmethyl amine moiety, suggest various biological activities that warrant detailed exploration.

Structural Characteristics

The molecular formula of this compound is C17H29NO4, with a molecular weight of 297.39 g/mol. The structural complexity arises from the combination of functional groups that may influence its biological interactions.

Property Value
Molecular FormulaC17H29NO4
Molecular Weight297.39 g/mol
CAS Number2365228-97-1

Synthesis and Reactivity

The synthesis of (1r,4r)-4-((tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid typically involves multi-step organic reactions that require precise control over conditions to achieve high yields and purity. The compound can be synthesized from trans-4-amino-1-cyclohexanecarboxylic acid derivatives through various methods including one-pot reactions that yield high trans/cis ratios .

Pharmacological Potential

The biological activity of this compound can be predicted using computational methods such as quantitative structure-activity relationship (QSAR) modeling. These models analyze the compound's structural features to infer potential interactions with biological targets, including enzymes and receptors. Although specific biological assays are needed for confirmation, preliminary studies suggest activity against certain pharmacological targets.

Case Studies

  • Janus Kinase Inhibitors : The compound has been highlighted as an intermediate in the synthesis of Janus kinase inhibitors, which are crucial in treating autoimmune diseases .
  • Anticancer Activity : Derivatives of 4-amino-1-cyclohexanecarboxylic acid have shown promise as substituents for established anticancer drugs like daunorubicin and doxorubicin, indicating potential applications in cancer therapy .

Interaction Studies

Understanding how (1r,4r)-4-((tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid interacts with biological macromolecules is essential for elucidating its therapeutic potential. Techniques such as:

  • Molecular Docking : This computational method predicts how the compound binds to its target proteins.
  • In Vitro Assays : Laboratory tests to evaluate the compound's efficacy against specific enzymes or cell lines.

These studies help identify potential therapeutic uses and inform further development.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to (1r,4r)-4-((tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid:

Compound Name Structural Features Unique Aspects
Cyclohexanecarboxylic AcidCyclohexane ring with carboxylic acidBasic structure without amine functionality
Tert-butoxycarbonyl-cyclopropylamineTert-butoxycarbonyl protecting groupLacks carboxylic acid functionality
4-Aminocyclohexanecarboxylic AcidAmino group on cyclohexanecarboxylic acidDoes not have the tert-butoxycarbonyl protection

The unique combination of a protected amine and a cyclopropylmethyl moiety in (1r,4r)-4-((tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid may enhance its bioactivity compared to simpler analogs.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing (1r,4r)-4-((tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes? A: The compound is typically synthesized via multi-step protocols involving:

  • Cyclopropane Ring Formation : Cyclopropylation of amines using reagents like cyclopropylmethyl halides under basic conditions (e.g., NaHCO₃) to control regioselectivity .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane with DMAP catalysis to prevent racemization .
  • Carboxylic Acid Activation : Final hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or LiOH in aqueous THF to yield the carboxylic acid .
    Critical Factors : Temperature (<0°C for cyclopropylation) and pH (maintained at 8–9 during Boc protection) are crucial for preserving stereochemistry. Purification via reverse-phase HPLC or silica gel chromatography is recommended to isolate the diastereomerically pure product .

Advanced Pharmacological Characterization

Q: How can researchers design experiments to evaluate the compound’s interaction with γ-aminobutyric acid transporters (GATs) using [³H]GABA uptake assays? A: Key steps include:

  • Cell Line Selection : Use MDCK II cells expressing endogenous BGT1 or HEK-293/Flp-In CHO cells transfected with murine/human GATs .
  • Assay Protocol : Incubate cells with 100 nM [³H]GABA for 15 minutes at 37°C, with/without 10 µM ATP to assess energy dependence .
  • Calcium Modulation : Pre-incubate cells in varying Ca²⁺ concentrations (0–2 mM) to test Ca²⁺-dependency of uptake inhibition .
    Data Analysis : Fit concentration-response curves (CRCs) using nonlinear regression (GraphPad Prism) to determine IC₅₀ values. Compare inhibition potency against reference compounds like N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) .

Structural and Functional Analog Comparison

Q: How does the compound’s dual functionality (Boc-protected amine and carboxylic acid) enhance its utility compared to analogs like 4-(tert-butyl)cyclohexanecarboxylic acid? A:

Feature This Compound Analog (e.g., 4-(tert-butyl)cyclohexanecarboxylic acid)
Reactivity Boc group enables selective deprotection for further conjugation (e.g., peptide coupling) .Limited functionalization due to lack of orthogonal protecting groups .
Biological Activity Cyclopropylmethyl group enhances lipophilicity, improving blood-brain barrier penetration in neurological studies .Lower membrane permeability due to bulky tert-butyl group .
Synthetic Flexibility Carboxylic acid allows direct coupling to resins or biomolecules in solid-phase synthesis .Requires additional steps to activate the carboxylic acid .

Computational Modeling of Target Interactions

Q: What computational strategies are recommended to predict binding modes with human betaine/GABA transporter 1 (hBGT1)? A:

  • Homology Modeling : Build hBGT1 models using hSERT (PDB ID: 5I73) as a template due to structural homology .
  • Docking Studies : Use GOLD 5.2.2 with flexible side-chain adjustments to simulate interactions between the compound’s carboxylic acid and residues in the substrate-binding pocket (e.g., Tyr140, Ser345) .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of predicted binding poses .

Stability and Handling Under Experimental Conditions

Q: How should researchers mitigate instability during long-term pharmacological assays? A:

  • Storage : Store lyophilized powder at -20°C under argon to prevent Boc group hydrolysis .
  • In-Solution Stability : Prepare fresh solutions in PBS (pH 7.4) and avoid prolonged exposure to >25°C or light .
  • Degradation Monitoring : Use LC-MS to track byproducts (e.g., tert-butyl alcohol from Boc cleavage) during incubation .

Resolving Data Contradictions in Toxicity Studies

Q: How can conflicting reports about acute toxicity be addressed when designing in vivo studies? A:

  • Baseline Testing : Conduct preliminary cytotoxicity assays (e.g., MTT on HepG2 cells) to establish a safe dose range .
  • Species-Specific Metabolism : Compare metabolic stability in liver microsomes from rodents vs. humans to identify interspecies variations .
  • Controlled Dosing : Use osmotic pumps for continuous delivery to avoid peak plasma concentration spikes linked to toxicity .

Addressing Gaps in Physicochemical Data

Q: What experimental methods are prioritized to determine undefined properties like solubility and pKa? A:

  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–12) .
  • pKa Determination : Perform potentiometric titration (GLpKa) or capillary electrophoresis .
  • LogP : Measure via octanol-water partitioning followed by UV-Vis spectroscopy .

Future Research Directions

Q: What methodological improvements are needed to generalize findings from preliminary studies? A:

  • Expand Sample Diversity : Include >50 initial samples to mimic real-world variability (vs. 8 in current protocols) .
  • Stabilization Techniques : Implement continuous cooling (4°C) during assays to prevent organic compound degradation .
  • Multi-Omics Integration : Combine HSI data with metabolomic profiling to correlate structural features with bioactivity .

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